molecular formula C11H8Cl2N2O3 B13859322 3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Katalognummer: B13859322
Molekulargewicht: 287.10 g/mol
InChI-Schlüssel: IMVDSZYSZRXYQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a chemical compound with a complex structure that includes dichloro, nitrophenyl, and dihydropyridinone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable chlorinated pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloro-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.

    3,5-Dichloro-1-(4-methylphenyl)-5,6-dihydropyridin-2(1H)-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is unique due to the presence of both dichloro and nitrophenyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H8Cl2N2O3

Molekulargewicht

287.10 g/mol

IUPAC-Name

3,5-dichloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-5-10(13)11(16)14(6-7)8-1-3-9(4-2-8)15(17)18/h1-5,7H,6H2

InChI-Schlüssel

IMVDSZYSZRXYQM-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=C(C(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.